Cas no 871026-97-0 (Benzenamine, 3-methoxy-4-[3-(trifluoromethyl)phenoxy]-)
![Benzenamine, 3-methoxy-4-[3-(trifluoromethyl)phenoxy]- structure](https://www.kuujia.com/scimg/cas/871026-97-0x500.png)
871026-97-0 structure
Product name:Benzenamine, 3-methoxy-4-[3-(trifluoromethyl)phenoxy]-
Benzenamine, 3-methoxy-4-[3-(trifluoromethyl)phenoxy]- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 3-methoxy-4-[3-(trifluoromethyl)phenoxy]-
- HBHBPCFHZRLGME-UHFFFAOYSA-N
- A1-41517
- 871026-97-0
- SCHEMBL2748407
- 3-methoxy-4-(3-(trifluoromethyl)phenoxy)aniline
- 3-methoxy-4-[3-(trifluoromethyl)phenoxy]aniline
-
- Inchi: InChI=1S/C14H12F3NO2/c1-19-13-8-10(18)5-6-12(13)20-11-4-2-3-9(7-11)14(15,16)17/h2-8H,18H2,1H3
- InChI Key: HBHBPCFHZRLGME-UHFFFAOYSA-N
- SMILES: COC1=C(C=CC(=C1)N)OC2=CC=CC(=C2)C(F)(F)F
Computed Properties
- Exact Mass: 283.08201311Da
- Monoisotopic Mass: 283.08201311Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5Ų
- XLogP3: 3.6
Benzenamine, 3-methoxy-4-[3-(trifluoromethyl)phenoxy]- Related Literature
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
871026-97-0 (Benzenamine, 3-methoxy-4-[3-(trifluoromethyl)phenoxy]-) Related Products
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